molecular formula C22H20N6O8S3 B2775851 2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 708284-49-5

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B2775851
CAS RN: 708284-49-5
M. Wt: 592.62
InChI Key: YYWYJGQNPIQWDE-UHFFFAOYSA-N
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Description

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C22H20N6O8S3 and its molecular weight is 592.62. The purity is usually 95%.
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Scientific Research Applications

Novel Thiopyrimidine-Glucuronide Compounds

Research involving thiopyrimidine derivatives, such as the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds, highlights the ongoing interest in thiopyrimidine structures for their promising biological activities. These compounds have been synthesized through various chemical reactions, including oxidation and condensation processes, showcasing the adaptability of thiopyrimidine scaffolds in medicinal chemistry for potential therapeutic applications (Wanare, 2022).

Antifolate Inhibitors of Thymidylate Synthase

Pyrimidines have been explored as nonclassical antifolate inhibitors of thymidylate synthase, with potential applications as antitumor and antibacterial agents. The synthesis of substituted pyrrolo[2,3-d]pyrimidines and their evaluation against various enzymes and cell lines provide insight into the chemical versatility and biological relevance of pyrimidine derivatives in drug discovery (Gangjee et al., 1996).

Synthesis of Pyrimidine Derivatives

The synthesis of trisubstituted pyrimidine derivatives and their chemical transformations, including oxidation and amination, reflect the structural diversity and synthetic accessibility of pyrimidine-based compounds. These studies contribute to the broader understanding of pyrimidine chemistry and its potential for generating novel molecules with specific biological functions (Arutyunyan, 2013).

Cross-Coupling Reactions

Pyrimidin-2-yl sulfonates have been utilized in cross-coupling reactions with phenols and anilines, offering an efficient approach to C2-functionalized pyrimidines. This research demonstrates the synthetic utility of pyrimidine derivatives in constructing complex molecules, potentially leading to new chemical entities with valuable pharmacological properties (Quan et al., 2013).

Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

The exploration of thieno[2,3-d]pyrimidine derivatives for anticancer activity underscores the relevance of thienopyrimidine structures in the search for novel anticancer agents. These studies indicate the potential of thienopyrimidine derivatives to act as effective inhibitors against specific cancer cell lines, contributing to the ongoing efforts in anticancer drug development (Ghorab & Alsaid, 2016).

Mechanism of Action

Target of Action

It is structurally similar to sulfonylurea herbicides like bensulfuron-methyl . These herbicides typically target the enzyme acetolactate synthase (ALS) in plants, inhibiting its function and leading to plant death .

Mode of Action

The compound likely interacts with its target enzyme by binding to its active site, thereby inhibiting the enzyme’s function. This inhibition disrupts the normal biochemical processes of the plant, leading to its death .

Biochemical Pathways

The affected pathway is likely the biosynthesis of branched-chain amino acids, which is controlled by the enzyme ALS. Inhibition of ALS disrupts this pathway, leading to a deficiency of these essential amino acids and ultimately plant death .

Pharmacokinetics

Similar compounds like bensulfuron-methyl have been shown to undergo both biotic and abiotic degradation in soils . The rate of biodegradation achieved by Aspergillus niger and Penicillium chrysogenum was 95% and 71%, respectively . The maximal decline in Bensulfuron-methyl concentration through hydrolysis was 48% .

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of essential biochemical pathways in the plant, leading to a deficiency of branched-chain amino acids and ultimately plant death .

Action Environment

Environmental factors such as soil pH and temperature can influence the compound’s action, efficacy, and stability. Soils with lower pH exhibited an increased rate of degradation while a temperature of 27±2°C gave ideal conditions for herbicide decomposition .

properties

CAS RN

708284-49-5

Molecular Formula

C22H20N6O8S3

Molecular Weight

592.62

IUPAC Name

2-[2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-2-oxoethyl]sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C22H20N6O8S3/c1-10-16-18(30)26-22(27-19(16)38-17(10)20(31)32)37-9-14(29)23-11-4-6-12(7-5-11)39(33,34)28-13-8-15(35-2)25-21(24-13)36-3/h4-8H,9H2,1-3H3,(H,23,29)(H,31,32)(H,24,25,28)(H,26,27,30)

InChI Key

YYWYJGQNPIQWDE-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=NC(=N4)OC)OC)C(=O)O

solubility

not available

Origin of Product

United States

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